![molecular formula C27H29N5O4S B2639452 N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-69-8](/img/no-structure.png)

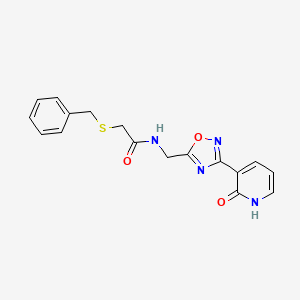

N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

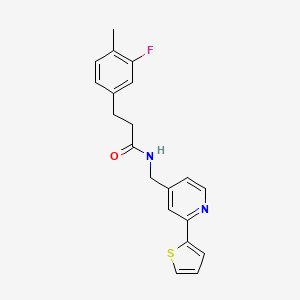

The compound is a derivative of thieno[2,3-d]pyrimidine, which has been synthesized and evaluated for its potential as a targeted therapy for PI3K, a lipid kinase involved in cancer progression . It is one of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives designed as anti-PI3K agents .

Synthesis Analysis

The synthesis of similar compounds involves the use of dry DCM, TEA, and 4-methyl toloyl chloride . The specific synthesis process for this compound is not detailed in the available resources.Scientific Research Applications

Radiosynthesis Applications

The compound falls within a category of chemicals that can be used in radiosynthesis, such as the synthesis of radioligands for imaging with positron emission tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides were developed as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for labeling with fluorine-18 for in vivo imaging using PET. This application underscores the potential of pyrimidine derivatives in the development of diagnostic tools in medical research (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Agents

Another application involves the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were screened for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, demonstrating their potential as anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antifungal Effects

Compounds with the pyrimidine structure have been investigated for their antifungal effects. For example, several 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated antifungal activity against significant types of fungi. This finding indicates the utility of pyrimidine derivatives in developing new antifungal agents (Jafar et al., 2017).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlight the therapeutic potential of pyrimidine derivatives in neurology. These compounds' interaction with anticonvulsant biotargets suggests their application in treating seizure disorders (Severina et al., 2020).

Mechanism of Action

Future Directions

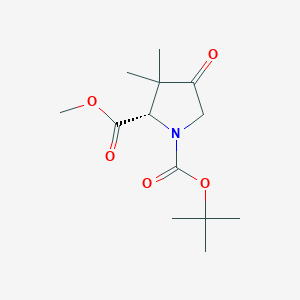

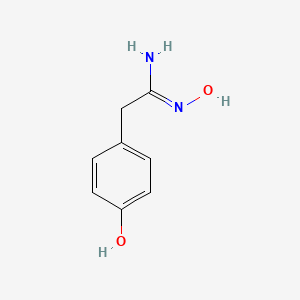

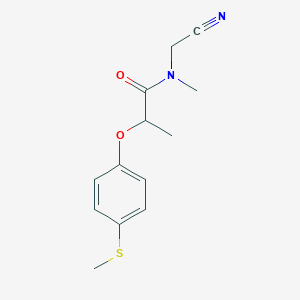

Properties

CAS No. |

852171-69-8 |

|---|---|

Molecular Formula |

C27H29N5O4S |

Molecular Weight |

519.62 |

IUPAC Name |

N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |

InChI |

InChI=1S/C27H29N5O4S/c1-5-6-7-17-8-12-19(13-9-17)28-21(33)16-37-25-22-24(31(2)27(35)32(3)26(22)34)29-23(30-25)18-10-14-20(36-4)15-11-18/h8-15H,5-7,16H2,1-4H3,(H,28,33) |

InChI Key |

PCWYRQIDPZTMGG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2639372.png)

![2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4(6H)-one](/img/structure/B2639373.png)

![9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639374.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide](/img/structure/B2639378.png)

![N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2639380.png)

![N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2639382.png)

![3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639391.png)